molecular formula C18H22N2O2 B15332361 4-(1-Boc-3-pyrrolidinyl)quinoline

4-(1-Boc-3-pyrrolidinyl)quinoline

Cat. No.: B15332361
M. Wt: 298.4 g/mol
InChI Key: HJEHUFDLHRLXTQ-UHFFFAOYSA-N
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Description

4-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a pyrrolidine moiety that is protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-3-pyrrolidinyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-3-pyrrolidinyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

4-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes. The Boc-protected pyrrolidine moiety can enhance the compound’s stability and selectivity, allowing for more precise targeting of these molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Pyrrolidinyl)quinoline: Lacks the Boc protection on the pyrrolidine nitrogen.

    4-(1-Pyrrolidinyl)quinoline: Similar structure but without the Boc group.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

4-(1-Boc-3-pyrrolidinyl)quinoline is unique due to the presence of the Boc-protected pyrrolidine moiety, which provides enhanced stability and selectivity in chemical reactions and biological interactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceutical compounds .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl 3-quinolin-4-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-8-10-19-16-7-5-4-6-15(14)16/h4-8,10,13H,9,11-12H2,1-3H3

InChI Key

HJEHUFDLHRLXTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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